molecular formula C23H28N2O3 B2858390 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide CAS No. 955221-16-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2858390
CAS No.: 955221-16-6
M. Wt: 380.488
InChI Key: WYLHGKWLEIDBNH-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a quinoline ring system substituted with a butyl group and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The butyl group can be introduced through a subsequent alkylation reaction, while the methoxyphenyl group can be added via a nucleophilic aromatic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various substituents on the quinoline ring.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and cardiovascular diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Quinoline

  • 4-Hydroxy-2-quinolones

  • Cilostazol derivatives

  • Indole derivatives

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-3-4-15-25-21-12-9-19(16-18(21)8-14-23(25)27)24-22(26)13-7-17-5-10-20(28-2)11-6-17/h5-6,9-12,16H,3-4,7-8,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLHGKWLEIDBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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